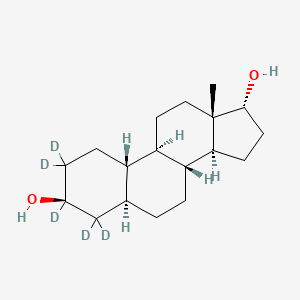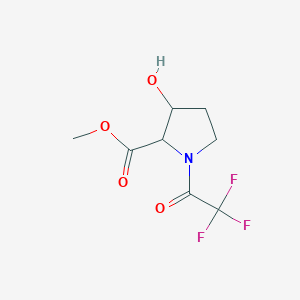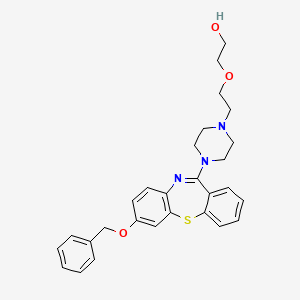
7-Benzyloxy Quetiapine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyloxy Quetiapine involves the reaction of dibenzo[b,f][1,4]thiazepin-11-ylamine with a benzyloxy-substituted piperazine derivative. The reaction typically occurs under controlled conditions, including specific temperatures and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to maintain consistency and quality. Key steps include the preparation of intermediates, purification, and quality control to meet regulatory standards .
化学反应分析
Types of Reactions: 7-Benzyloxy Quetiapine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions may produce reduced forms of the compound, altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups, potentially modifying the compound’s activity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenated compounds and catalysts facilitate substitution reactions
Major Products:
科学研究应用
7-Benzyloxy Quetiapine has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry and for studying reaction mechanisms.
Biology: Investigated for its effects on neurotransmitter receptors and potential neuroprotective properties.
Medicine: Explored for its potential therapeutic effects in treating psychiatric disorders and other medical conditions.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
作用机制
The mechanism of action of 7-Benzyloxy Quetiapine is similar to that of quetiapine. It primarily involves the antagonism of dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors. This antagonism helps in modulating neurotransmitter activity, leading to its therapeutic effects. Additionally, the compound may interact with other receptors, including histamine and adrenergic receptors, contributing to its overall pharmacological profile .
相似化合物的比较
Quetiapine: The parent compound, widely used as an antipsychotic medication.
Norquetiapine: An active metabolite of quetiapine with distinct pharmacological properties.
Other Atypical Antipsychotics: Compounds such as clozapine and olanzapine, which share similar mechanisms of action
Uniqueness: 7-Benzyloxy Quetiapine is unique due to the presence of the benzyloxy group, which may enhance its binding affinity and selectivity for certain receptors. This modification can potentially lead to improved therapeutic effects and reduced side effects compared to its parent compound and other similar antipsychotics .
属性
IUPAC Name |
2-[2-[4-(2-phenylmethoxybenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O3S/c32-17-19-33-18-16-30-12-14-31(15-13-30)28-24-8-4-5-9-26(24)35-27-20-23(10-11-25(27)29-28)34-21-22-6-2-1-3-7-22/h1-11,20,32H,12-19,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQGPVOLZWEAAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=C(C=C(C=C3)OCC4=CC=CC=C4)SC5=CC=CC=C52 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
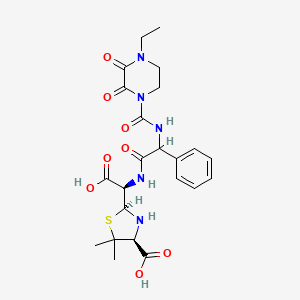
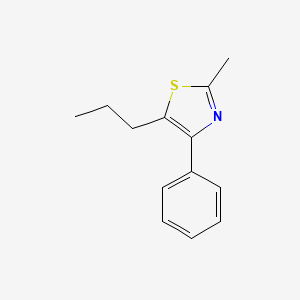
![(2,5-dioxopyrrolidin-1-yl) 6-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoylamino]hexanoate](/img/structure/B13861633.png)
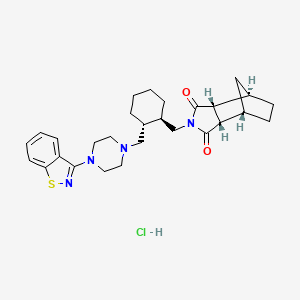
![Methyl 3-{[(5-chloro-2-thienyl)-carbonyl]amino}pyridine-2-carboxylate](/img/structure/B13861648.png)
![[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine](/img/structure/B13861653.png)

![16-undecyl-3-oxaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(26),2(17),4(15),5,7,9(28),10,12,19,21,23(27),24-dodecaene-14,18-dione](/img/structure/B13861659.png)
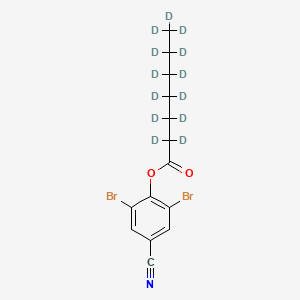
![[2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B13861668.png)
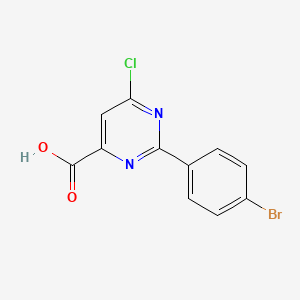
![(R)-1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-ol](/img/structure/B13861676.png)
